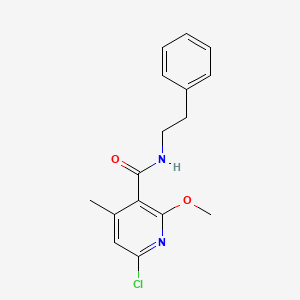

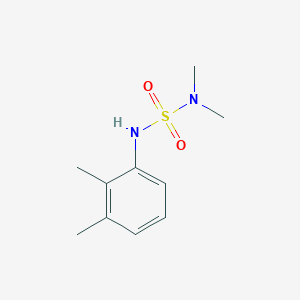

![molecular formula C21H25N5O2 B5526845 1-{[3-(1-甲基-1H-吡咯-2-基)-1H-吡唑-5-基]羰基}-4-(2-苯氧基乙基)哌嗪](/img/structure/B5526845.png)

1-{[3-(1-甲基-1H-吡咯-2-基)-1H-吡唑-5-基]羰基}-4-(2-苯氧基乙基)哌嗪

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds structurally related to our subject involves multi-step organic reactions, including the formation of piperazine derivatives through reactions involving key intermediates such as pyrazole, pyridine, and benzofuran moieties. For instance, synthesis methodologies often employ reductive amination, N-alkylation, and cyclization reactions to construct the piperazine backbone with specific substituents (Şahin, Özkan, Köksal, & Işık, 2012; Likhosherstov, Filippova, Peresada, Kryzhanovskii, Vititnova, Kaverina, & Reznikov, 2003).

Molecular Structure Analysis

X-ray crystallography and density functional theory (DFT) are primary tools for analyzing the molecular structure of piperazine derivatives. These analyses reveal the conformations, bond lengths, and angles critical for understanding the molecular geometry and the impact of substituents on the overall structure (Şahin, Özkan, Köksal, & Işık, 2012).

Chemical Reactions and Properties

Piperazine derivatives engage in a variety of chemical reactions, including coupling reactions, which are essential for introducing different functional groups that modify the compound's chemical properties. These reactions are pivotal for the development of compounds with desired biological or chemical activity (Gunduz, Cirello, Klimko, Dumouchel, & Argikar, 2018).

Physical Properties Analysis

The physical properties of piperazine derivatives, such as solubility, melting point, and crystallinity, are influenced by the nature of the substituents on the piperazine ring and the molecular structure. These properties are critical for the compound's application in different fields and for predicting its behavior in various environments (Yousefi, Goli-Jolodar, & Shirini, 2018).

科学研究应用

分子相互作用研究

一项研究重点关注结构相关的拮抗剂与 CB1 大麻素受体的分子相互作用,强调了化合物构象及其能量稳定性的重要性。这项研究提供了对与 CB1 受体结合至关重要的空间位阻和静电相互作用的见解,提出了这些化合物可能发挥拮抗剂或反向激动剂活性的机制 (Shim 等人,2002)。

G 蛋白偏向配体

另一个重要的应用是开发针对多巴胺 D2 受体的 G 蛋白偏向配体。一项研究描述了含有吡唑并[1,5-a]吡啶杂环附录物的化合物的合成和药理学评估,该化合物导致高亲和力多巴胺受体部分激动剂。这项研究证明了此类化合物作为具有抗精神病活性的新型治疗剂的潜力 (Möller 等人,2017)。

细菌生物膜抑制剂的合成

一种新颖的合成方法产生了有效的细菌生物膜和 MurB 酶抑制剂,对于对抗抗生素耐药性非常重要。这项研究强调了该化合物在通过靶向各种细菌菌株的生物膜形成来应对关键医疗保健挑战中的作用 (Mekky 和 Sanad,2020)。

抗惊厥和抗菌活性

衍生物的合成和评估及其抗惊厥和抗菌活性证明了该化合物在神经病学和感染控制方面的潜力。这项研究为开发具有双重功能的新型治疗剂提供了基础 (Aytemir,Çalış 和 Özalp,2004)。

哌嗪合成进展

最后,关于哌嗪合成最新进展的综述强调了该化合物在药物开发中的重要性,展示了构建碳取代哌嗪的方法。这项研究对于小分子药物的持续开发至关重要 (Gettys,Ye 和 Dai,2017)。

属性

IUPAC Name |

[3-(1-methylpyrrol-2-yl)-1H-pyrazol-5-yl]-[4-(2-phenoxyethyl)piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N5O2/c1-24-9-5-8-20(24)18-16-19(23-22-18)21(27)26-12-10-25(11-13-26)14-15-28-17-6-3-2-4-7-17/h2-9,16H,10-15H2,1H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWTMPIKVPOKOBM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C2=NNC(=C2)C(=O)N3CCN(CC3)CCOC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[3-(1-methylpyrrol-2-yl)-1H-pyrazol-5-yl]-[4-(2-phenoxyethyl)piperazin-1-yl]methanone | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

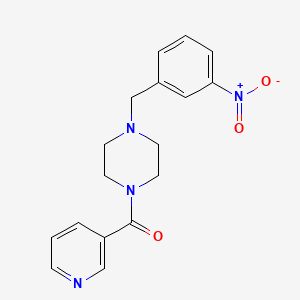

![{2-[rel-(3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl]-2-oxoethyl}methyl(3-pyridinylmethyl)amine dihydrochloride](/img/structure/B5526777.png)

![1-[(4H-1,2,4-triazol-3-ylthio)acetyl]indoline](/img/structure/B5526784.png)

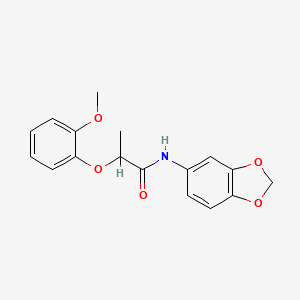

![(1R*,5S*)-8-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-3,8-diazabicyclo[3.2.1]octane](/img/structure/B5526787.png)

![6-(methylthio)-2-[(3,5,7-trimethyl-1H-indol-2-yl)carbonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5526789.png)

![3-(4-methoxyphenyl)-5,6-dimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5526800.png)

![N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B5526803.png)

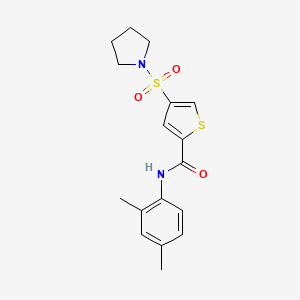

![N-[2-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)ethyl]-2-(3-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B5526821.png)

![N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-2-fluorobenzenesulfonamide](/img/structure/B5526827.png)

![8-(9H-carbazol-3-ylacetyl)-2-methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5526839.png)